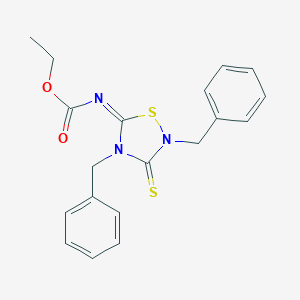![molecular formula C15H20ClNO2 B290236 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell proliferation and survival. It may also interact with certain receptors in the brain and modulate neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide exerts various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and alleviate pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide in lab experiments is its potential for use as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is to elucidate its mechanism of action and optimize its use in lab experiments. Additionally, it may be worthwhile to investigate its potential for use in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide. The purity of the product can be improved by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
3-chloro-N-[(4-phenyloxan-4-yl)methyl]propanamide |
InChI |
InChI=1S/C15H20ClNO2/c16-9-6-14(18)17-12-15(7-10-19-11-8-15)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
Clé InChI |
QNMJCTJVWVISCF-UHFFFAOYSA-N |
SMILES |
C1COCCC1(CNC(=O)CCCl)C2=CC=CC=C2 |
SMILES canonique |
C1COCCC1(CNC(=O)CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)

